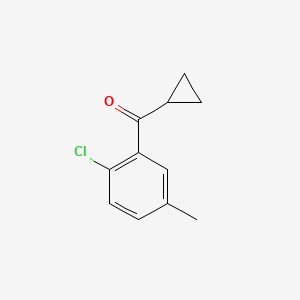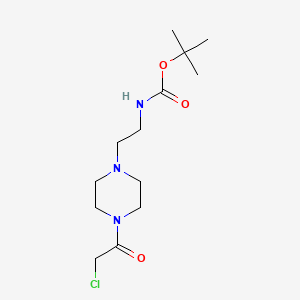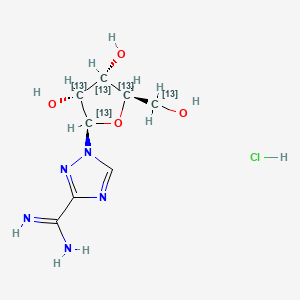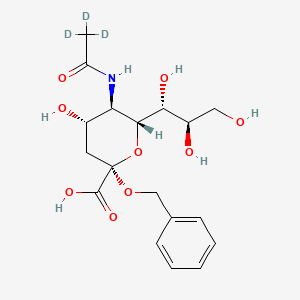![molecular formula C13H16INO3 B14765536 4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)
4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an iodine atom attached to the benzene ring, along with a dimethyl-1-oxobutyl group and an amino group. Its unique structure makes it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups into the molecule .
Aplicaciones Científicas De Investigación
4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid involves its interaction with specific molecular targets. The iodine atom and the dimethyl-1-oxobutyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pathways involved in these interactions can vary depending on the specific application and the biological system under study .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2,3-Dimethyl-1-oxobutyl)amino]benzoic acid
- Benzeneacetic acid, 4-[(3,3-dimethyl-1-oxobutyl)amino]-
- (±)-N- (2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alanine
Uniqueness
Compared to similar compounds, 4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where iodine’s reactivity and binding characteristics are advantageous .
Propiedades
Fórmula molecular |
C13H16INO3 |
|---|---|
Peso molecular |
361.17 g/mol |
Nombre IUPAC |
4-(3,3-dimethylbutanoylamino)-3-iodobenzoic acid |
InChI |
InChI=1S/C13H16INO3/c1-13(2,3)7-11(16)15-10-5-4-8(12(17)18)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18) |
Clave InChI |
WQHGPPFZHVRXOB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(=O)NC1=C(C=C(C=C1)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R)-3-hexadecanoyloxy-2-pent-4-ynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14765472.png)




![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)






